

utilizing X-ray crystallography to determine the structure of Cladosporin-enzyme complexes

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Determining the Structure of Cladosporin-Enzyme Complexes Using X-ray Crystallography

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cladosporin, a natural product isolated from fungi, has emerged as a potent and selective inhibitor of lysyl-tRNA synthetase (KRS), a crucial enzyme in protein biosynthesis.[1][2][3][4] This inhibitory action makes Cladosporin a promising lead compound for the development of novel antimicrobial and antiparasitic drugs, particularly against pathogens like Plasmodium falciparum, the causative agent of malaria.[2][3][5] X-ray crystallography is a powerful technique to elucidate the three-dimensional structure of Cladosporin in complex with its target enzyme, providing invaluable insights for structure-based drug design. These application notes provide a detailed overview and experimental protocols for determining the structure of Cladosporin-enzyme complexes.

Cladosporin acts as a competitive inhibitor by mimicking adenosine and binding to the ATP-binding pocket of lysyl-tRNA synthetase.[1][6][7][8] Understanding the precise molecular interactions between **Cladosporin** and the enzyme's active site is fundamental for optimizing its inhibitory activity and selectivity.



Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of **Cladosporin** with its target enzyme, lysyl-tRNA synthetase, primarily from Plasmodium falciparum (PfKRS).

Table 1: Inhibitory Activity of Cladosporin

Target Organism/Enzyme	Assay Type	IC50 / Ki	Reference
Plasmodium falciparum (blood- stage)	Cellular Growth Inhibition	40 - 90 nM	[1][9]
Plasmodium falciparum (liver- stage)	Cellular Growth Inhibition	~40 - 90 nM	[1][9]
Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS)	Biochemical Assay (AMP detection)	61 nM	[1][9]
Human Lysyl-tRNA Synthetase (HsKRS)	Biochemical Assay	>10 μM	[1]

Table 2: Binding Affinity of Cladosporin to PfKRS

Method	Ligand	Dissociation Constant (Kd)	Reference
Microscale Thermophoresis (MST)	Cladosporin	14 ± 1.4 nM	[7]
Microscale Thermophoresis (MST)	AMP-PNP (ATP analog)	4.2 ± 0.045 μM	[7]



Table 3: Crystallographic Data for PfKRS-Lysine-Cladosporin Complex

Parameter	Value	Reference
PDB ID	4PG3	[7]
Resolution (Å)	2.1	[7]
R-work / R-free (%)	18.9 / 22.4	[7]
Space Group	P212121	[7]
Unit Cell Dimensions (Å)	a=65.1, b=98.2, c=100.5	[7]

Experimental Protocols Protein Expression and Purification of Lysyl-tRNA Synthetase

A critical first step is to obtain a highly pure and stable protein sample.[10] The following is a general protocol for the expression and purification of recombinant lysyl-tRNA synthetase, which should be optimized for the specific construct and expression system.

- Gene Cloning and Expression:
 - Clone the gene encoding the target lysyl-tRNA synthetase into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
 - Transform the expression plasmid into a competent E. coli strain (e.g., BL21(DE3)).
 - Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
 - Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
- Cell Lysis and Clarification:
 - Harvest the cells by centrifugation.



- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by ultracentrifugation to remove cell debris.
- Affinity Chromatography:
 - Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
 - Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
 - Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Size-Exclusion Chromatography (Gel Filtration):
 - Further purify the eluted protein by size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
 - Collect the fractions corresponding to the monomeric protein peak.
 - Assess the purity and homogeneity of the protein by SDS-PAGE.

Crystallization of the Cladosporin-Enzyme Complex

Two primary methods are used to obtain crystals of protein-ligand complexes: co-crystallization and soaking.[11][12][13]

a) Co-crystallization Protocol

In this method, the protein and ligand are mixed prior to setting up crystallization trials.[14]

Complex Formation:



- Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
- Prepare a stock solution of Cladosporin in a suitable solvent (e.g., DMSO).
- Incubate the purified protein with a 5-10 fold molar excess of Cladosporin for at least one hour on ice. It is also recommended to add the other substrate, L-lysine, to form the ternary complex, which has been shown to crystallize.[7]
- Crystallization Screening:
 - Use the sitting-drop or hanging-drop vapor diffusion method to screen for crystallization conditions.[15][16]
 - Mix the protein-Cladosporin complex solution with a reservoir solution from a commercial crystallization screen in a 1:1 ratio.
 - Incubate the crystallization plates at a constant temperature (e.g., 20°C).
 - Regularly monitor the drops for crystal growth.
- Crystal Optimization:
 - Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
- b) Crystal Soaking Protocol

This method involves growing crystals of the apo-enzyme first and then introducing the ligand into the crystals.[13]

- Apo-Enzyme Crystallization:
 - Crystallize the purified lysyl-tRNA synthetase using the methods described above without the addition of Cladosporin.
- Soaking:



- Prepare a soaking solution containing the reservoir solution supplemented with
 Cladosporin at a desired concentration (e.g., 1-10 mM).
- Carefully transfer the apo-crystals into the soaking solution.
- Incubate the crystals in the soaking solution for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

X-ray Diffraction Data Collection and Processing

- · Cryo-protection and Crystal Mounting:
 - Before flash-cooling in liquid nitrogen, briefly transfer the crystals into a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.
 - Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
- Data Collection:
 - Collect diffraction data at a synchrotron source for high-intensity X-rays.[10]
 - Collect a complete dataset by rotating the crystal in the X-ray beam.
- Data Processing:
 - Process the raw diffraction images using software packages like XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Determination and Refinement

- Phase Determination:
 - If a previously determined structure of the target enzyme is available, the phase problem can be solved by molecular replacement (MR).[17]
 - If no suitable search model exists, experimental phasing methods like single- or multiplewavelength anomalous diffraction (SAD/MAD) may be necessary, which would require the



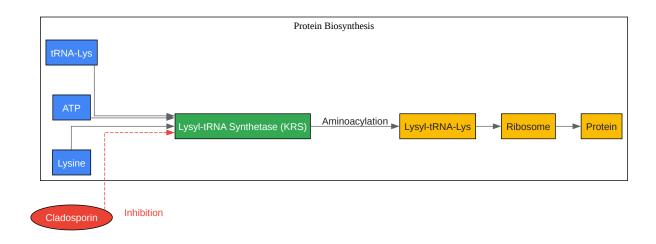
incorporation of heavy atoms or selenomethionine labeling of the protein.

- Model Building and Refinement:
 - Build an initial model of the protein-Cladosporin complex into the electron density map using software like Coot.
 - Refine the model using crystallographic refinement software such as Phenix or Refmac5.
 This process involves iterative cycles of manual model adjustments and automated refinement to improve the fit of the model to the experimental data.
 - The quality of the final model is assessed using metrics such as R-work, R-free,
 Ramachandran plot analysis, and overall geometry.

Visualizations Signaling Pathway Inhibition

The primary pathway inhibited by **Cladosporin** is protein biosynthesis, specifically the aminoacylation of tRNA with lysine.





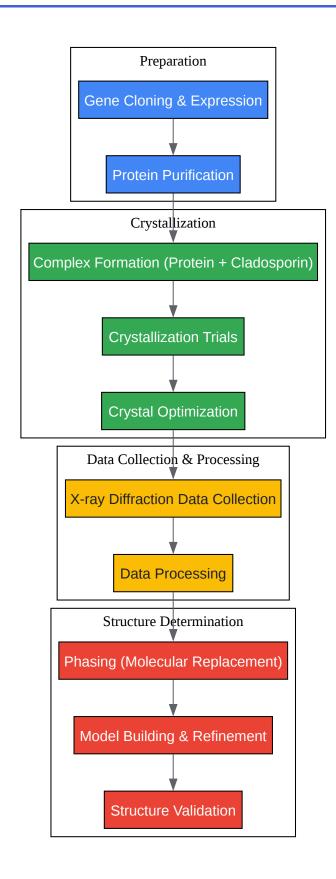
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Caption: Inhibition of Protein Biosynthesis by Cladosporin.

Experimental Workflow

The overall workflow for determining the structure of a **Cladosporin**-enzyme complex is a multi-step process.





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